REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O.C([O-])(O)=O.[Na+]>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[NH2:12] |f:1.2|
|
Name
|
|
Quantity
|
92.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
Pd on-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
catalyst
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
785 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CC(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |